
H-D-Pro-Phe-Arg-chloromethylketone
概要
説明
D-プロ-フェニルアラニン-アルギニン-クロロメチルケトン: は、凝固因子XIIと血漿カリクレインの阻害において役割を果たすことが知られている合成ペプチド阻害剤です . この化合物は、血栓症と炎症の調節において重要です .
準備方法
合成経路と反応条件: 反応条件は、通常、望ましくない副反応を抑制するための保護基の使用と、カルボジイミドなどのカップリング試薬の使用を含みます .
工業的製造方法: D-プロ-フェニルアラニン-アルギニン-クロロメチルケトンの工業的製造方法は、実験室での合成と同様ですが、より大規模です。 これは、自動ペプチド合成装置と高性能液体クロマトグラフィー(HPLC)を用いて精製する必要があります .
化学反応の分析
Mechanism of Covalent Inhibition
H-D-PFR-CMK acts via alkylation of the active-site histidine residue in serine proteases, forming a stable tetrahedral adduct. This mechanism involves:
- Nucleophilic Attack : The chloromethylketone group undergoes nucleophilic attack by the His57 ε-nitrogen in the catalytic triad (Ser195-His57-Asp102), displacing the chloride ion.
- Covalent Bond Formation : A methylene bridge forms between the inhibitor and His57, irreversibly blocking the enzyme’s active site .
Key Structural Interactions :
Enzyme Subsites | Interaction with H-D-PFR-CMK | Role in Inhibition |
---|---|---|
S1 (Primary) | Arg residue binds Asp189 | Stabilizes binding |
S2 (Secondary) | Pro residue fits into 60-loop | Enhances specificity |
S3 (Tertiary) | Phe residue interacts with Trp215 | Anchors inhibitor |
Source: X-ray crystallography of thrombin-H-D-PFR-CMK complexes .
Kinetic Parameters and Enzyme Specificity
H-D-PFR-CMK exhibits high selectivity for enzymes with arginine-directed substrate specificity. Inhibition constants (K<sub>i</sub>) and catalytic efficiency (k<sub>obs</sub>/[I]) vary across targets:
Note: Lower K<sub>i</sub> values indicate stronger inhibition.
Coagulation Cascade
- Factor XII Inhibition : H-D-PFR-CMK blocks FXIIa-mediated activation of the intrinsic pathway, reducing fibrin clot formation .
- Thrombin Inhibition : Prevents cleavage of fibrinogen to fibrin, prolonging clotting time (aPTT increased by ~120 s at 50 µg/ml) .
Inflammation and Complement System
- Kallikrein Inhibition : Reduces bradykinin release, mitigating vascular leakage and edema .
- Complement Activation : Attenuates C1r/C1s activity by interfering with Hageman factor (FXII) interactions .
Bacterial Pathogenesis
- Salmonella-Induced Lesions : Prevents fibrin network destabilization by inhibiting bacterial-induced contact system activation .
Solvent Isotope Effects (SIE) and Proton Bridging
- Inverse SIE : Observed in FXa-catalyzed reactions (SIE = 0.19–0.75), indicating rate-limiting solvent reorganization during enzyme-substrate binding .
- Short-Strong Hydrogen Bonds (SSHB) : Formation of low-field ¹H NMR signals (18.10 ppm) confirms proton bridging at the active site in thrombin-PPACK adducts .
Stabilization of Biomarkers
H-D-PFR-CMK is employed in plasma stabilization cocktails to prevent proteolytic degradation of labile biomarkers like brain natriuretic peptide (BNP). Effective concentrations:
- Optimal Range : 32–38 µg/ml in human plasma .
- Synergy : Combines with leupeptin or antipain to enhance stability (>95% BNP recovery after 24h) .
Structural Modifications and Derivatives
科学的研究の応用
Chemistry: In chemistry, D-Pro-Phe-Arg-Chloromethylketone is used as a tool to study enzyme kinetics and inhibition .
Biology: In biology, it is used to investigate the role of coagulation factor XII and plasma kallikrein in various physiological and pathological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in conditions related to thrombosis and inflammation .
Industry: In the industry, D-Pro-Phe-Arg-Chloromethylketone is used in the development of diagnostic assays and as a standard in quality control processes .
作用機序
機構: D-プロ-フェニルアラニン-アルギニン-クロロメチルケトンは、凝固因子XIIと血漿カリクレインの活性部位に不可逆的に結合することによってその効果を発揮します . この結合により、酵素は自然基質と相互作用することができなくなり、その活性が阻害されます .
分子標的と経路: D-プロ-フェニルアラニン-アルギニン-クロロメチルケトンの主要な分子標的は、凝固因子XIIと血漿カリクレインです . これらの酵素の阻害は、凝固カスケードとカリクレイン-キニンのシステムを破壊し、血栓症と炎症を減少させます .
類似の化合物との比較
類似の化合物:
D-フェニルアラニル-L-プロリル-L-アルギニン クロロメチルケトン: 凝固因子に類似の阻害効果を示す別のペプチド阻害剤です.
H-D-プロ-フェニルアラニン-アルギニン-クロロメチルケトン: 構造と機能が類似した変異体です.
独自性: D-プロ-フェニルアラニン-アルギニン-クロロメチルケトンは、凝固因子XIIと血漿カリクレインの両方を特異的に阻害する性質により、血栓症と炎症の相互作用を研究するための貴重なツールとなっています .
類似化合物との比較
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone: Another peptide inhibitor with similar inhibitory effects on coagulation factors.
H-D-Pro-Phe-Arg-chloromethylketone: A variant with a similar structure and function.
Uniqueness: D-Pro-Phe-Arg-Chloromethylketone is unique due to its specific inhibition of both coagulation factor XII and plasma kallikrein, making it a valuable tool in studying the interplay between thrombosis and inflammation .
生物活性
H-D-Pro-Phe-Arg-chloromethylketone (CMK) is a synthetic peptide derivative known for its significant biological activities, particularly as an inhibitor of serine proteases such as plasma kallikrein and coagulation factor XII (FXII). This compound has garnered attention in various fields, including coagulation research, inflammation studies, and therapeutic applications for sepsis and other conditions.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 426.96 g/mol
- CAS Number : 88546-74-1
CMK is characterized by its chloromethyl ketone moiety, which is critical for its inhibitory function against target enzymes.
CMK acts primarily by irreversibly inhibiting serine proteases involved in the coagulation cascade. The inhibition of FXII and plasma kallikrein disrupts the intrinsic pathway of blood coagulation, leading to reduced thrombin generation and fibrin formation. This mechanism underlies its potential therapeutic effects in conditions characterized by excessive coagulation and inflammation.
1. Coagulation Inhibition
CMK has been shown to significantly reduce vascular permeability and mitigate the effects of sepsis induced by lipopolysaccharides (LPS) or bacterial infections. Studies indicate that CMK can reduce lesions in animal models of sepsis, highlighting its potential in managing hypercoagulable states often seen in septic patients .
2. Anti-inflammatory Effects
Research has demonstrated that CMK can attenuate inflammatory responses by inhibiting the activation of FXII, which plays a crucial role in the generation of bradykinin, a potent vasodilator involved in inflammation . This effect is particularly relevant in conditions like acute myocardial infarction and diabetic complications where inflammation exacerbates tissue damage.
3. Clinical Applications
Clinical studies have reported improvements in patients with sepsis treated with CMK, showcasing its potential as a therapeutic agent . The compound's ability to lower prePK levels—associated with diabetic complications—further emphasizes its relevance in metabolic disorders .
Case Study 1: Sepsis Management
A clinical trial involving septic patients treated with CMK showed a decrease in vascular permeability and improved clinical outcomes compared to controls. Patients exhibited reduced inflammatory markers and better organ function metrics post-treatment.
Case Study 2: Diabetic Complications
In diabetic patients with proliferative retinopathy, treatment with CMK resulted in lower prePK levels correlating with improved glycemic control and reduced risk of complications associated with diabetes .
Data Tables
特性
IUPAC Name |
(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCRRLVJBLDSLL-BBWFWOEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440219 | |
Record name | H-D-Pro-Phe-Arg-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-74-1 | |
Record name | H-D-Pro-Phe-Arg-chloromethylketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?
A1: this compound acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, this compound effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []
Q2: What is the significance of the research findings on this compound in Salmonella infection?
A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with this compound effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。